Akt3 degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

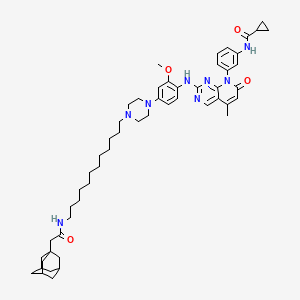

Molecular Formula |

C53H72N8O4 |

|---|---|

Molecular Weight |

885.2 g/mol |

IUPAC Name |

N-[3-[2-[4-[4-[12-[[2-(1-adamantyl)acetyl]amino]dodecyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C53H72N8O4/c1-37-26-49(63)61(44-15-13-14-42(30-44)56-51(64)41-16-17-41)50-45(37)36-55-52(58-50)57-46-19-18-43(31-47(46)65-2)60-24-22-59(23-25-60)21-12-10-8-6-4-3-5-7-9-11-20-54-48(62)35-53-32-38-27-39(33-53)29-40(28-38)34-53/h13-15,18-19,26,30-31,36,38-41H,3-12,16-17,20-25,27-29,32-35H2,1-2H3,(H,54,62)(H,56,64)(H,55,57,58) |

InChI Key |

KLSALARRZCZNDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCCCCCCCCCNC(=O)CC56CC7CC(C5)CC(C7)C6)OC)C8=CC=CC(=C8)NC(=O)C9CC9 |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Selective Akt3 Degradation: A Technical Guide to a New Frontier in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt3 is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers, contributing to tumor progression, metastasis, and therapy resistance.[1][2][3] While the development of pan-Akt inhibitors has been a significant focus, achieving isoform selectivity to mitigate off-target effects and enhance therapeutic windows has remained a formidable challenge due to the high homology among Akt isoforms (Akt1, Akt2, and Akt3).[4][5] This technical guide delves into the groundbreaking discovery and synthesis of the first bona fide selective Akt3 degraders, offering a comprehensive overview of the core science, quantitative data, and detailed methodologies for researchers navigating this promising therapeutic landscape.

The Rise of Targeted Protein Degradation: A Paradigm Shift

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that overcomes the limitations of traditional inhibition.[6][7] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues utilize the cell's own ubiquitin-proteasome system to specifically eliminate target proteins.[6][8][9] This approach offers several advantages, including the potential to target "undruggable" proteins, achieve greater potency at lower doses, and provide a more sustained duration of action compared to conventional inhibitors.[10][11][12]

The Discovery of the First Selective Akt3 Degrader: Compound 12l

A recent breakthrough in the field has been the discovery of compound 12l , the first reported selective degrader of Akt3.[1][2][13] This molecule represents a significant advancement in the quest for isoform-selective Akt therapies. Unlike traditional PROTACs that consist of a warhead, a linker, and an E3 ligase ligand, compound 12l employs a novel "hydrophobic tagging" approach. It was developed by conjugating a potential allosteric Akt binder, XTF-262, with an adamantyl group.[1] This design is thought to mimic protein misfolding, thereby triggering proteasomal degradation of Akt3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the selective Akt3 degrader 12l and, for comparative purposes, notable pan-Akt degraders.

Table 1: In Vitro Degradation and Proliferation Inhibition of Selective Akt3 Degrader 12l [11]

| Compound | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) |

| 12l | H1975OR | Akt3 | ~40 | >90 | 0.972 |

| PC9 | Akt3 | ~40 | >90 | - | |

| A549 | Akt3 | ~200 | >90 | - | |

| HCC827 | Akt3 | ~200 | >90 | - |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Comparative Data of Pan-Akt PROTAC Degraders

| Compound | Warhead | E3 Ligase Ligand | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) |

| MS98 (13) [6] | GDC-0068 | VHL | BT474 | Pan-Akt | ~78 | >90 |

| MS170 (25) [6] | GDC-0068 | CRBN | BT474 | Pan-Akt | ~32 | >90 |

| MS21 [14][15] | AZD5363 | VHL | PC-3 | Pan-Akt | 8.8 | >90 |

| INY-03-041 [10][16] | GDC-0068 | Lenalidomide (CRBN) | MDA-MB-468 | Pan-Akt | ~100-250 | >90 |

| MS15 (62) [7] | ARQ-092 (allosteric) | VHL | HCT116 | Pan-Akt | - | >90 |

Data compiled from multiple sources for illustrative comparison.[6][7][10][14][15][16]

Signaling Pathways and Mechanisms of Action

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[3] Akt3, in particular, has been implicated in the development of resistance to targeted therapies, such as with osimertinib in non-small cell lung cancer (NSCLC).[1][2][13]

Caption: The PI3K/Akt3 Signaling Pathway.

The mechanism of action for PROTAC-mediated degradation involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of PROTAC-mediated Akt3 degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of Akt3 degraders.

Synthesis of Selective Akt3 Degrader (General Scheme)

The synthesis of selective Akt3 degraders like compound 12l involves multi-step organic synthesis. A generalized workflow is presented below. For specific details on the synthesis of 12l, refer to the supporting information of the primary literature.[2]

Caption: General workflow for the synthesis of Akt3 degraders.

Western Blotting for Protein Degradation

Objective: To determine the extent of Akt3 degradation in cells treated with a degrader compound.

Materials:

-

Cell lines (e.g., H1975OR, PC9)

-

Akt3 degrader compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Akt3, anti-Akt1, anti-Akt2, anti-pan-Akt, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the Akt3 degrader or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[8][17]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[17]

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.[8][18][19]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[8][19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt3) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][20]

-

Detection: Wash the membrane again and add the chemiluminescent substrate.[20]

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

Cell Viability Assay

Objective: To assess the effect of the Akt3 degrader on cell proliferation and viability.

Materials:

-

Cell lines

-

Akt3 degrader compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]

-

Compound Treatment: Treat the cells with a serial dilution of the Akt3 degrader compound. Include a vehicle control (DMSO).[21]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.[21][22]

-

Measurement: Measure the absorbance or luminescence using a plate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a dose-response curve.

Proteomics for Selectivity Profiling

Objective: To globally assess the selectivity of the Akt3 degrader across the proteome.

Materials:

-

Cell line

-

Akt3 degrader compound

-

Lysis buffer for mass spectrometry (e.g., urea-based buffer)

-

Sample preparation reagents for proteomics (e.g., for digestion, TMT labeling)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the Akt3 degrader or vehicle control. Lyse the cells using a buffer compatible with mass spectrometry.[10]

-

Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.

-

Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT).[10]

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[14]

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Compare the protein abundance between the degrader-treated and control samples to identify proteins that are significantly downregulated.[14] This will reveal the selectivity of the degrader for Akt3 over other proteins.

Future Outlook

The discovery of selective Akt3 degraders opens up new avenues for cancer therapy, particularly for tumors that have developed resistance to conventional inhibitors.[1][2][13] Future research will likely focus on:

-

Optimizing the potency and selectivity of existing Akt3 degraders.

-

Expanding the chemical toolbox of isoform-selective Akt degraders.

-

Investigating the therapeutic potential of these degraders in various cancer models, both as monotherapies and in combination with other agents.

-

Elucidating the detailed molecular mechanisms underlying the selective degradation of Akt3.

This in-depth technical guide provides a solid foundation for researchers and drug developers to understand and contribute to this exciting and rapidly evolving field. The ability to selectively degrade Akt3 holds immense promise for the development of more effective and less toxic cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Down-Regulation of AKT Proteins Slows the Growth of Mutant-KRAS Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sapient.bio [sapient.bio]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. bio-rad.com [bio-rad.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. protocols.io [protocols.io]

- 20. genscript.com [genscript.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Isoform-Specific Functions of Akt3 in Cancer Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt (Protein Kinase B) is a critical node in signaling pathways that regulate cell survival, proliferation, and metabolism. While the three isoforms of Akt—Akt1, Akt2, and Akt3—share a high degree of homology, emerging evidence reveals their distinct and sometimes opposing roles in cancer biology. This technical guide provides a comprehensive overview of the isoform-specific functions of Akt3 in cancer signaling. We delve into its unique downstream targets, its differential expression and activation in various malignancies, and its role in therapeutic resistance. This document offers detailed experimental protocols for investigating Akt3 function and presents key quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of Akt3's role in cancer.

Introduction: The Akt Isoforms in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers.[1] The Akt family of kinases, comprising Akt1, Akt2, and Akt3, are central mediators of this pathway.[2] While often studied as a single entity, each isoform has distinct expression patterns and substrate specificities, leading to non-redundant functions in tumorigenesis.[3][4]

-

Akt1 is broadly expressed and is primarily linked to cell survival and growth.[4]

-

Akt2 is prominently involved in glucose metabolism and is frequently implicated in cancers of epithelial origin.[3]

-

Akt3 is highly expressed in the brain and skin and has emerged as a key player in melanoma, glioblastoma, and certain types of breast and ovarian cancer.[2][5]

This guide will focus specifically on the roles of Akt3, providing the technical details necessary for its study in a cancer research setting.

Akt3 Signaling Pathways in Cancer

Akt3 is activated downstream of PI3K and, once phosphorylated, modulates a range of downstream targets to promote cancer cell survival, proliferation, and resistance to therapy.[2] A key distinction of Akt3 is its preferential activation in certain cancer types, such as melanoma, where it is the predominantly active isoform.[6]

The Canonical PI3K/Akt3 Pathway

The activation of Akt3 is initiated by growth factors or hormones binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt3 to the plasma membrane via its pleckstrin homology (PH) domain, where it is phosphorylated and activated by PDK1 and mTORC2.[1]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt3 [label="Akt3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., PRAS40, GSK3β, FOXO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> Akt3 [color="#5F6368"]; PDK1 -> Akt3 [label=" P", color="#5F6368"]; mTORC2 -> Akt3 [label=" P", color="#5F6368"]; Akt3 -> Downstream [color="#5F6368"]; Downstream -> Proliferation [color="#5F6368"]; Downstream -> Apoptosis [color="#5F6368"];

// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; } Caption: Canonical PI3K/Akt3 signaling pathway.

Akt3-Specific Downstream Targets

While there is overlap in the substrates of the Akt isoforms, several studies have identified targets preferentially phosphorylated by Akt3. One of the most well-characterized Akt3-specific substrates in cancer is Proline-Rich Akt Substrate of 40 kDa (PRAS40) . Phosphorylation of PRAS40 by Akt3 relieves its inhibitory effect on mTORC1, thereby promoting protein synthesis and cell growth.[2]

Other downstream effectors of Akt3 signaling include:

-

Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of GSK3β by Akt3 leads to increased cell proliferation.

-

Forkhead Box O (FOXO) Transcription Factors: Phosphorylation by Akt3 excludes FOXO proteins from the nucleus, preventing the transcription of pro-apoptotic genes.[2]

Quantitative Data on Akt3 in Cancer

Akt3 Expression and Gene Copy Number in Cancer

Elevated expression and gene amplification of AKT3 are observed in several cancer types, most notably in melanoma and triple-negative breast cancer (TNBC).[1][7]

| Cancer Type | Akt3 Upregulation/Amplification | Reference |

| Melanoma | Deregulated PI3K-Akt3 pathway activity in ~70% of cases. Increased gene copy number is observed as melanoma cells become more aggressive. | [2][8][9] |

| Triple-Negative Breast Cancer (TNBC) | AKT3 is amplified in 14% of TNBCs and its mRNA is upregulated in 21% of cases. | [7] |

| Ovarian Cancer | Akt3 expression is elevated in 20% of primary ovarian cancers. | [5] |

| Prostate Cancer | Increased Akt3 activity is observed in androgen-independent prostate cancer cells. | [10][11] |

| Diffuse Large B-cell Lymphoma (DLBCL) | AKT3 gene amplification was found in 11% and copy number loss in 3% of cases. | [12] |

IC50 Values of Pan-Akt and Akt3-Specific Inhibitors

The development of small molecule inhibitors targeting the Akt pathway is an active area of research. While many are pan-Akt inhibitors, some exhibit selectivity for specific isoforms.

| Inhibitor | Target(s) | IC50 (nM) for Akt3 | Reference |

| Ipatasertib (GDC-0068) | Pan-Akt | 8 | [10] |

| Afuresertib (GSK2110183) | Pan-Akt | 2.6 (Ki) | [10] |

| Uprosertib (GSK2141795) | Pan-Akt | 38 | [10] |

| Pifusertib (TAS-117) | Allosteric Akt inhibitor | 44 | [10] |

| Engasertib | Akt1/2/3 | 2750 | [10] |

| M2698 (MSC2363318A) | p70S6K, Akt1/3 | 1 | [10] |

| Vevorisertib (ARQ 751) | Pan-Akt | 1.3 | [10] |

| MK-2206 | Allosteric Akt inhibitor | 65 | [6] |

| GSK690693 | Pan-Akt | 9 | [6][13] |

| AZD5363 | Pan-Akt | 8 | [6] |

| Degrader 12l | Selective Akt3 degrader | Low nanomolar IC50 in NSCLC cell lines | [14] |

Experimental Protocols for Studying Akt3 Function

siRNA-Mediated Knockdown of Akt3

This protocol describes the transient knockdown of Akt3 expression in cultured cancer cells using small interfering RNA (siRNA).

// Nodes Start [label="Seed Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="Transfect with\nAkt3 siRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for\n48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells for\nDownstream Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Western Blot\n(for protein knockdown)\n\nCell Viability Assay\n(e.g., MTT)\n\nApoptosis Assay\n(e.g., Annexin V)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Transfection [color="#5F6368"]; Transfection -> Incubation [color="#5F6368"]; Incubation -> Harvest [color="#5F6368"]; Harvest -> Analysis [color="#5F6368"]; } Caption: Workflow for siRNA-mediated knockdown of Akt3.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete culture medium

-

Akt3-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer for protein extraction

-

Reagents for downstream assays (e.g., MTT, Annexin V)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 50 nM of siRNA into Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Downstream Analysis:

-

Verification of Knockdown: Harvest cells and perform Western blotting to confirm the specific reduction of Akt3 protein levels.

-

Functional Assays: Perform cell viability assays (e.g., MTT) or apoptosis assays (e.g., Annexin V staining followed by flow cytometry) to assess the functional consequences of Akt3 knockdown.[15][16]

-

Akt3 Kinase Assay

This protocol outlines a non-radioactive method to measure the kinase activity of immunoprecipitated Akt3.

Materials:

-

Cell lysate

-

Akt3-specific antibody

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

GSK-3 fusion protein (as substrate)

-

SDS-PAGE reagents

-

Phospho-GSK-3α/β (Ser21/9) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation of Akt3:

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer containing the GSK-3 substrate and ATP.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

-

Western Blotting:

Immunohistochemistry (IHC) for Akt3 in Tumor Tissues

This protocol describes the detection of Akt3 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (to block endogenous peroxidase activity)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Akt3-specific primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol, and finally in water.

-

Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or pressure cooker) to unmask the antigenic epitopes.[3]

-

Peroxidase Blocking: Incubate slides with hydrogen peroxide to quench endogenous peroxidase activity.

-

Blocking: Apply blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the slides with the diluted Akt3 primary antibody, typically overnight at 4°C.[3]

-

Secondary Antibody and Detection:

-

Apply a biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Add DAB substrate, which will form a brown precipitate at the site of the antigen.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the slides through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.[3]

-

Conclusion and Future Directions

Akt3 has emerged as a critical player in the pathogenesis of several cancers, with distinct functions that differentiate it from its fellow isoforms. Its preferential activation in malignancies like melanoma makes it an attractive therapeutic target. The development of isoform-specific inhibitors and degraders holds promise for more targeted and effective cancer therapies.[14][18] The experimental protocols and data presented in this guide provide a foundation for researchers to further elucidate the specific roles of Akt3 in cancer signaling and to explore novel therapeutic strategies targeting this key oncoprotein. Future research should focus on identifying a broader range of Akt3-specific substrates to better understand its unique biological functions and on developing more potent and selective Akt3 inhibitors for clinical application.

References

- 1. Study suggests Akt3 protein is key to melanoma’s resistance to chemotherapy - Innovations Report [innovations-report.com]

- 2. promega.com [promega.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Frequent copy number variations of PI3K/AKT pathway and aberrant protein expressions of PI3K subunits are associated with inferior survival in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective eradication of cancer displaying hyperactive Akt by exploiting the metabolic consequences of Akt activation | eLife [elifesciences.org]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. aacrjournals.org [aacrjournals.org]

The Akt3 Signaling Nexus: A Technical Guide for Researchers in Non-Small Cell Lung Cancer

For Immediate Release

This technical guide provides an in-depth exploration of the Akt3 signaling pathway in Non-Small Cell Lung Cancer (NSCLC), tailored for researchers, scientists, and professionals in drug development. Akt3, a serine/threonine kinase, is a critical node in a complex network that governs cancer cell proliferation, survival, metastasis, and resistance to therapy. Understanding the intricacies of this pathway is paramount for the development of novel therapeutic strategies against this leading cause of cancer-related mortality worldwide.

Core Signaling Pathway

The canonical activation of Akt3 in NSCLC is initiated by the stimulation of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), by their cognate ligands. This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K) at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt3, via its Pleckstrin Homology (PH) domain, is recruited to the plasma membrane by binding to PIP3. Full activation of Akt3 requires a dual phosphorylation event: phosphorylation at Threonine 305 (Thr305) in the activation loop by Phosphoinositide-dependent kinase 1 (PDK1) and phosphorylation at Serine 472 (Ser472) in the hydrophobic motif by the mTORC2 complex. The tumor suppressor Phosphatase and Tensin Homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.

Once activated, Akt3 phosphorylates a plethora of downstream substrates, orchestrating a wide range of cellular processes that contribute to the malignant phenotype of NSCLC.

Upstream Regulators and Downstream Effectors of Akt3 in NSCLC

| Category | Molecule | Role in Akt3 Signaling | Therapeutic Implication |

| Upstream Activators | EGFR | Receptor Tyrosine Kinase that activates the PI3K/Akt pathway. | EGFR inhibitors (e.g., Osimertinib) are standard of care, but resistance can occur via Akt3 activation.[1] |

| PI3K | Catalyzes the formation of PIP3, leading to Akt3 recruitment and activation. | PI3K inhibitors are in clinical development. | |

| Upstream Inactivator | PTEN | A phosphatase that dephosphorylates PIP3, antagonizing PI3K/Akt signaling. Loss of PTEN is common in NSCLC. | PTEN status may predict response to PI3K/Akt pathway inhibitors. |

| Downstream Effectors | mTORC1 | A protein complex that, when activated by Akt3, promotes protein synthesis and cell growth. | mTOR inhibitors (e.g., Everolimus) have been investigated in NSCLC. |

| GSK3β | A kinase that is inhibited by Akt3 phosphorylation, leading to the stabilization of proteins like β-catenin and Snail, promoting EMT and proliferation.[2][3] | GSK3β is a potential therapeutic target to counteract Akt-driven tumorigenesis. | |

| FOXO Transcription Factors (e.g., FOXO1) | A family of transcription factors that are inhibited by Akt3 phosphorylation, preventing the expression of genes involved in apoptosis and cell cycle arrest.[4] | Reactivation of FOXO proteins is a potential anti-cancer strategy. | |

| Snail/Twist | Transcription factors that are key drivers of Epithelial-Mesenchymal Transition (EMT), promoting invasion and metastasis. Their activity is enhanced by Akt3 signaling.[2][5] | Targeting the Akt3-EMT axis may inhibit metastasis. |

Quantitative Data on Akt3 in NSCLC

| Parameter | Finding | Methodology | Reference |

| mRNA Expression | High AKT3 mRNA expression is associated with poor overall survival in lung adenocarcinoma patients. | Analysis of TCGA data | [6] |

| Protein Expression | Activated (phosphorylated) Akt is detected in approximately 51-67% of NSCLC tumors.[7][8] | Immunohistochemistry (IHC) | [7][8] |

| Upregulation in Drug Resistance | Akt3 mRNA and protein are upregulated in osimertinib-resistant NSCLC cell lines.[1] | RNA-seq, Western Blot | [9] |

| Functional Impact of Knockdown | Knockdown of Akt3 in EGFR-TKI resistant NSCLC cells inhibits cell migration and proliferation, and increases E-cadherin expression. | siRNA, Transwell assay, Cell proliferation assay, Western Blot | [9] |

| Genetic Alterations | AKT3 genetic alterations (e.g., amplification) are found in a subset of small cell lung cancer (SCLC) patients (approximately 4%). | Whole Exon Sequencing, Copy Number Analysis | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Western Blot for Phospho-Akt3 (Ser472) in NSCLC Cell Lines

Objective: To detect the levels of activated Akt3 by measuring phosphorylation at Serine 472.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-phospho-Akt3 (Ser472)

-

Primary antibody: Rabbit anti-Akt3 (for total Akt3)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Culture NSCLC cells to 70-80% confluency. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt3 (Ser472) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt3 to normalize for protein loading.

Immunoprecipitation of Akt3 from NSCLC Cell Lysates

Objective: To isolate Akt3 and its interacting proteins from a complex mixture of cellular proteins.

Materials:

-

NSCLC cell lysates (prepared as for Western blotting)

-

Anti-Akt3 antibody

-

Protein A/G magnetic beads or agarose beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Protocol:

-

Pre-clearing the Lysate: Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add the anti-Akt3 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.

-

Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer or by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.

Transwell Migration Assay Following Akt3 Knockdown

Objective: To assess the effect of Akt3 on the migratory capacity of NSCLC cells.

Materials:

-

NSCLC cell lines

-

siRNA targeting Akt3 and a non-targeting control siRNA

-

Transfection reagent

-

Transwell inserts with 8.0 µm pore size

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Protocol:

-

siRNA Transfection: Transfect NSCLC cells with either Akt3 siRNA or control siRNA according to the manufacturer's protocol. Allow 24-48 hours for target gene knockdown.

-

Cell Seeding: After transfection, harvest the cells and resuspend them in serum-free medium. Seed a defined number of cells (e.g., 5 x 104 cells) into the upper chamber of the Transwell insert.

-

Chemoattraction: Add serum-containing medium to the lower chamber to act as a chemoattractant.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde, and then stain with crystal violet.

-

Quantification: After washing and drying, count the number of migrated cells in several random fields under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Conclusion

The Akt3 signaling pathway is a pivotal driver of NSCLC progression and a key mediator of therapeutic resistance. Its central role in integrating signals from upstream oncogenic drivers to a multitude of downstream effectors makes it an attractive, albeit challenging, therapeutic target. A deeper understanding of the isoform-specific functions of Akt3 and the development of selective inhibitors are crucial for advancing the treatment of NSCLC. The experimental protocols and data presented in this guide provide a framework for researchers to further dissect the complexities of Akt3 signaling and to evaluate novel therapeutic strategies targeting this critical pathway.

References

- 1. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT pathway as a pivotal regulator of epithelial-mesenchymal transition in lung tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Snail regulates Nanog status during the epithelial–mesenchymal transition via the Smad1/Akt/GSK3β signaling pathway in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.tue.nl [research.tue.nl]

- 5. researchgate.net [researchgate.net]

- 6. Prognostic value of AKT isoforms in non-small cell lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Phosphorylated-Akt overexpression is associated with a higher risk of brain metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Identifying Novel E3 Ligases for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues function by hijacking the cell's natural disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. At the heart of this system are E3 ubiquitin ligases, a diverse family of over 600 enzymes responsible for substrate recognition.[1]

However, the vast majority of TPD strategies have relied on a very small subset of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). This limitation restricts the scope of degradable targets and can lead to challenges such as cell-type specific efficacy and acquired resistance.[2] Expanding the toolkit of available E3 ligases is therefore a critical objective in the field. Discovering and validating novel E3 ligases will unlock new therapeutic opportunities, enabling greater tissue specificity and expanding the degradable proteome.

This technical guide provides an in-depth overview of the core strategies for identifying and validating novel E3 ligases for TPD. It includes detailed experimental protocols, data interpretation guidelines, and workflow visualizations to equip researchers with the knowledge to navigate this complex and rapidly evolving field.

Core Concepts: The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cascade responsible for protein homeostasis. It involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a substrate-specific E3 ubiquitin ligase. The E3 ligase is the crucial component that recognizes the target protein (substrate) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate. This polyubiquitination marks the substrate for recognition and degradation by the 26S proteasome.

References

The Ubiquitin-Proteasome Pathway in Akt3 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt3 is a critical component of the PI3K/Akt/mTOR signaling cascade, playing a pivotal role in nervous system development and demonstrating increasing relevance in oncology.[1] Unlike its isoforms, Akt1 and Akt2, which are more broadly involved in cell survival and metabolism respectively, Akt3's functions are more specialized, particularly in brain development. The precise regulation of Akt3 protein levels is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various pathologies. The ubiquitin-proteasome system (UPS) is a primary mechanism for controlling protein turnover, and recent evidence has highlighted its importance in the degradation of Akt isoforms. This technical guide provides an in-depth exploration of the ubiquitin-proteasome pathway's role in Akt3 degradation, focusing on the key molecular players, signaling pathways, and experimental methodologies to study this process.

Introduction to Akt3 and the Ubiquitin-Proteasome System

Akt3, also known as Protein Kinase B gamma (PKBγ), is one of three highly homologous isoforms of the Akt kinase.[2] It is a key downstream effector of phosphatidylinositol 3-kinase (PI3K) and is activated by a variety of growth factors and hormones.[3] Upon activation, Akt3 phosphorylates a wide range of substrates, influencing critical cellular processes such as cell growth, proliferation, survival, and differentiation.[3] Notably, studies in knockout mice have revealed a non-redundant role for Akt3 in normal brain development and size.[4][5]

The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells. It involves the covalent attachment of a small regulatory protein, ubiquitin, to a target protein, marking it for degradation by the 26S proteasome, a large multi-catalytic protease complex. This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6] The E3 ligase provides substrate specificity, recognizing the target protein and facilitating the transfer of ubiquitin. The type of ubiquitin chain linkage determines the fate of the modified protein; K48-linked polyubiquitination is the canonical signal for proteasomal degradation, while K63-linked chains are typically involved in non-proteolytic functions like signal transduction.[7]

Key Regulators of Akt3 Ubiquitination and Degradation

The degradation of Akt3 via the ubiquitin-proteasome pathway is a tightly regulated process involving specific E3 ubiquitin ligases and deubiquitinating enzymes (DUBs).

E3 Ubiquitin Ligases Targeting Akt3

Several E3 ligases have been implicated in the degradation of the Akt family of proteins. However, specific evidence points to the particular importance of the following in Akt3 degradation:

-

Tetratricopeptide Repeat Domain 3 (TTC3): TTC3 is a well-characterized E3 ubiquitin ligase that plays a crucial role in a negative feedback loop regulating Akt activity. TTC3 specifically recognizes and binds to the phosphorylated forms of all three Akt isoforms, including Akt3, facilitating their ubiquitination and subsequent degradation within the nucleus.[8][9][10] The activity of TTC3 itself is dependent on phosphorylation by Akt, creating a mechanism to attenuate Akt signaling upon hyperactivation.[9][10]

-

Cereblon (CRBN): While not a direct E3 ligase for endogenous Akt3, CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. Its relevance to Akt3 degradation has been highlighted by the development of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to simultaneously bind to a target protein (like Akt3) and an E3 ligase, thereby inducing the target's ubiquitination and degradation. Pan-Akt degraders, such as INY-03-041, have been developed by linking an Akt inhibitor to a CRBN ligand, leading to the potent degradation of all three Akt isoforms.[11] More recently, efforts have been focused on developing isoform-selective Akt3 degraders.[3]

-

Other Potential E3 Ligases: While direct evidence for their role in Akt3 degradation is less established, other E3 ligases that target the broader Akt family may also be involved. These include BRCA1, CHIP, and ZNRF1, which have been shown to promote K48-linked ubiquitination and degradation of Akt.[6] In contrast, the E3 ligase MULAN has been shown to interact with and degrade Akt1 and Akt2, but not Akt3.

Deubiquitinating Enzymes (DUBs) in Akt Signaling

DUBs counteract the activity of E3 ligases by removing ubiquitin chains, thereby rescuing proteins from degradation or modulating non-proteolytic ubiquitin signals. In the context of Akt signaling, several DUBs have been identified that primarily reverse the K63-linked ubiquitination associated with Akt activation:

-

CYLD (Cylindromatosis): CYLD is a DUB that directly interacts with and removes K63-linked polyubiquitin chains from all Akt isoforms, leading to a reduction in Akt activation.[12]

-

USP1 (Ubiquitin-Specific Protease 1): USP1 has been identified as a direct DUB for Akt, specifically cleaving K63-linked polyubiquitin chains to restrict PI3K-Akt-FoxO signaling.[13]

-

OTUD5: This DUB also reverses K63-linked ubiquitination of Akt, thereby turning off its signaling.[6]

While these DUBs are primarily associated with the regulation of Akt activation, their potential indirect roles in Akt3 stability and degradation, for instance by competing with E3 ligases, remain an area for further investigation.

Signaling Pathways Regulating Akt3 Degradation

The ubiquitination and subsequent degradation of Akt3 are integrated into broader cellular signaling networks.

The PI3K/Akt/mTOR Pathway and Negative Feedback

The canonical PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Upon stimulation by growth factors like IGF-1, PI3K is activated and generates PIP3, which recruits Akt to the plasma membrane. This leads to the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated, phosphorylated Akt3 then becomes a substrate for the E3 ligase TTC3.[8][9][10] This initiates a negative feedback loop where the activation of Akt3 triggers its own degradation, thus ensuring a transient and controlled signaling output.

The AKT3–FOXO4 Axis in T-Cell Memory

Recent studies have uncovered a novel role for the targeted degradation of Akt3 in enhancing the persistence and function of CAR-T cells.[14] In this context, the degradation of Akt3 leads to the upregulation of the transcription factor FOXO4. This, in turn, promotes the formation of long-lived memory T-cell subsets (Tcm and Tscm) and improves their metabolic fitness, ultimately leading to more sustained anti-tumor responses.[14] This highlights a context-specific signaling axis where the controlled degradation of Akt3 is beneficial.

Quantitative Data on Akt3 Degradation

The following tables summarize available quantitative data on the degradation of Akt isoforms, with a focus on pan-Akt degraders that also target Akt3.

Table 1: Degradation of Akt Isoforms by Pan-Akt Degrader INY-03-041 in MDA-MB-468 Cells [11]

| Concentration | Akt1 Degradation | Akt2 Degradation | Akt3 Degradation |

| 100-250 nM | Potent Degradation | Potent Degradation | Potent Degradation |

| Duration of Effect | Sustained for up to 96 hours after washout | Sustained for up to 96 hours after washout | Sustained for up to 96 hours after washout |

Table 2: Degradation of Akt Isoforms by Pan-Akt Degrader MS21 in PC-3 Cells [15]

| Parameter | Value |

| DC50 (Total Akt) | 8.8 nM |

| Observation | Superior reduction in cell growth and sustained lower signaling compared to Akt kinase inhibition in mutant PI3K-PTEN pathway cell lines. |

Experimental Protocols

Studying the ubiquitin-mediated degradation of Akt3 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunoprecipitation of Akt3 for Ubiquitination Analysis

This protocol describes the isolation of Akt3 from cell lysates to subsequently analyze its ubiquitination status by western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-Akt3 antibody for immunoprecipitation.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., modified RIPA buffer).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.[16]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a fresh, pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.[17]

-

Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and western blotting.

-

In Vivo Ubiquitination Assay

This assay is designed to detect the polyubiquitination of Akt3 within cells.

Materials:

-

Plasmids encoding His-tagged ubiquitin and FLAG- or HA-tagged Akt3.

-

Transfection reagent.

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing lysis buffer (containing 1% SDS).

-

Ni-NTA agarose beads.

-

Wash buffers with decreasing concentrations of urea.

-

Elution buffer with imidazole.

Procedure:

-

Transfection:

-

Co-transfect cells with plasmids encoding tagged Akt3 and His-ubiquitin.

-

-

Cell Treatment:

-

24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

-

Denaturing Lysis:

-

Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions.

-

Boil and sonicate the lysate to ensure complete denaturation.

-

-

Affinity Purification:

-

Incubate the cleared lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

-

Washing:

-

Wash the beads sequentially with buffers containing decreasing concentrations of urea to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins with an imidazole-containing buffer.

-

Analyze the eluate by western blotting using an anti-Akt3 antibody to detect the ubiquitinated forms of Akt3, which will appear as a high-molecular-weight smear.

-

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay measures the half-life of Akt3 by inhibiting new protein synthesis and observing the rate of its degradation over time.[18]

Materials:

-

Cycloheximide (CHX) solution.

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA assay).

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density to reach about 70-80% confluency at the time of the experiment.

-

-

CHX Treatment:

-

Treat cells with CHX at a concentration sufficient to inhibit protein synthesis (typically 50-100 µg/mL).[19]

-

-

Time Course Collection:

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point represents the initial protein level before degradation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells at each time point and quantify the total protein concentration to ensure equal loading for western blot analysis.[20]

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each time point by SDS-PAGE and perform a western blot using an anti-Akt3 antibody.

-

Also, probe for a stable loading control protein (e.g., actin or tubulin).

-

-

Data Analysis:

-

Quantify the band intensities for Akt3 at each time point and normalize to the loading control.

-

Plot the remaining Akt3 protein levels versus time to determine the protein's half-life.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Akt3 Degradation

Caption: Negative feedback loop of Akt3 degradation.

Experimental Workflow for In Vivo Ubiquitination Assay

Caption: Workflow for detecting in vivo ubiquitination.

Experimental Workflow for Cycloheximide Chase Assay

Caption: Workflow for determining protein half-life.

Conclusion and Future Directions

The degradation of Akt3 via the ubiquitin-proteasome pathway is a critical regulatory mechanism that fine-tunes the output of the PI3K/Akt signaling cascade. The E3 ligase TTC3 has been identified as a key player in a negative feedback loop that controls the levels of phosphorylated, active Akt3. Furthermore, the advent of targeted protein degradation technologies, such as PROTACs, has opened up new therapeutic avenues for modulating Akt3 levels in diseases like cancer.

Future research in this area should focus on several key aspects:

-

Identification of Akt3-specific E3 ligases and DUBs: A deeper understanding of the specific enzymes that regulate Akt3 ubiquitination will provide more precise targets for therapeutic intervention.

-

Elucidation of upstream regulatory signals: Beyond the negative feedback loop, it is important to identify other signaling pathways and cellular stressors that specifically trigger Akt3 degradation.

-

Development of isoform-selective degraders: Given the distinct roles of the Akt isoforms, the development of drugs that can selectively degrade Akt3 is a high priority for minimizing off-target effects.

By continuing to unravel the complexities of the ubiquitin-proteasome pathway's control over Akt3, researchers and drug developers can pave the way for novel and more effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Design, Synthesis, and Biological Evaluation of Isoform-Selective Akt3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Essential role of protein kinase Bγ (PKBγ/Akt3) in postnatal brain development but not in glucose homeostasis [ouci.dntb.gov.ua]

- 6. Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment [mdpi.com]

- 7. Regulation of Akt signaling activation by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The E3 ligase TTC3 facilitates ubiquitination and degradation of phosphorylated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Alzheimer’s disease risk variant in TTC3 modifies the actin cytoskeleton organization and the PI3K-Akt signaling pathway in iPSC-derived forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cycles of Ubiquitination and Deubiquitination Critically Regulate Growth Factor-Mediated Activation of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. USP1 deubiquitinates Akt to inhibit PI3K‐Akt‐FoxO signaling in muscle during prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. genscript.com [genscript.com]

- 17. genetex.com [genetex.com]

- 18. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 19. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Akt3 Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt3 degrader 1, also known as compound 12l, is a potent and selective degrader of Akt3 kinase.[1] It functions as a heterobifunctional molecule, inducing the ubiquitination and subsequent proteasomal degradation of Akt3.[2][3] This targeted degradation approach offers a powerful tool to investigate the specific roles of Akt3 in cellular processes and presents a promising therapeutic strategy, particularly in contexts where Akt3 overexpression or aberrant activity contributes to disease, such as in certain cancers. Notably, this compound has been shown to overcome osimertinib-induced resistance in non-small cell lung cancer (NSCLC) cells, highlighting its potential in cancer therapy.[1][2][3]

Mechanism of Action

This compound is a PROTAC (Proteolysis Targeting Chimera) that simultaneously binds to Akt3 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to Akt3, marking it for degradation by the proteasome. This event-driven mechanism leads to a sustained reduction in Akt3 protein levels, offering a more prolonged pathway inhibition compared to traditional small molecule inhibitors.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo activity of this compound.

| Parameter | Cell Line | Value | Notes | Reference |

| IC50 | H1975OR | 0.972 µM | Anti-proliferative effect after 24 hours of treatment. | [1] |

| Akt3 Degradation | NSCLC cell lines | 1.6 - 1000 nM | Dose-dependent degradation observed after 24 hours. | [1] |

| In vivo Tumor Growth Inhibition | H1975OR xenograft model | ~75% | Dosing at 10 and 20 mg/kg intraperitoneally every 3 days for 5 weeks. | [1] |

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Akt3 is one of the three isoforms of Akt. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane and phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream kinase PDK1. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

2. Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required for different cell lines and experimental endpoints.

-

Materials:

-

Appropriate cell culture medium

-

Multi-well plates (e.g., 6-well, 96-well)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

-

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.

-

Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Treatment Solutions: Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the degrader.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess Akt3 protein levels or cell viability assays.

-

3. Western Blot Protocol for Akt3 Degradation

This protocol outlines the steps to detect Akt3 protein levels by Western blot following treatment with this compound.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Akt3

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Akt3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of Akt3 degradation relative to the loading control. The same membrane should be stripped and re-probed for the loading control.

-

References

Application Notes and Protocols for Akt3 Degrader 1 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Akt3 degrader 1 to induce the degradation of Akt3 protein and its subsequent analysis by Western blot. The protocols outlined below are intended to guide researchers in academic and industrial settings through a reproducible workflow, from cell treatment to data interpretation.

Introduction

Akt3, a serine/threonine kinase, is a crucial component of the PI3K/Akt signaling pathway, which governs a multitude of cellular functions including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, notably cancer. The development of targeted protein degraders, such as this compound, offers a novel therapeutic strategy by selectively eliminating the target protein rather than merely inhibiting its enzymatic activity. Western blot analysis is a fundamental technique to verify the efficacy of such degraders by quantifying the reduction in the target protein levels.

Principle

This compound is a heterobifunctional molecule that simultaneously binds to the Akt3 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Akt3, marking it for degradation by the proteasome.[3] This targeted degradation can be visualized and quantified by Western blot, an immunoassay that separates proteins by size and detects the specific protein of interest using antibodies.

Data Presentation

The following tables summarize the recommended quantitative parameters for performing a Western blot analysis for Akt3 degradation.

Table 1: Reagent and Antibody Concentrations

| Reagent/Antibody | Recommended Concentration/Dilution |

| This compound | 1.6 nM - 1000 nM[3] |

| Primary Anti-Akt3 Antibody | 1:500 - 1:1000 |

| Secondary HRP-conjugated Antibody | 1:2000 - 1:10000 |

| Loading Control Antibody (e.g., β-actin, GAPDH) | 1:1000 - 1:5000 |

| Skim Milk or BSA for Blocking | 5% (w/v) in TBST |

Table 2: Experimental Parameters

| Parameter | Recommended Value |

| Cell Treatment Time with this compound | 24 hours[3] |

| Total Protein Loading per Lane | 20 - 50 µg |

| Primary Antibody Incubation Time | Overnight at 4°C or 2 hours at room temperature |

| Secondary Antibody Incubation Time | 1 hour at room temperature |

Experimental Protocols

This section details the step-by-step methodology for the Western blot analysis of Akt3 degradation.

I. Cell Culture and Treatment

-

Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate and allow them to adhere and reach 70-80% confluency.

-

Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (ranging from 1.6 nM to 1000 nM)[3].

-

Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent). Incubate the cells for 24 hours at 37°C in a CO2 incubator[3].

II. Cell Lysis and Protein Quantification

-

Cell Lysis: After incubation, place the culture plate on ice. Wash the cells once with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

III. SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

IV. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Akt3 antibody diluted in the blocking buffer overnight at 4°C on a shaker.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Analysis

-

Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Akt3 band intensity to the corresponding loading control (e.g., β-actin or GAPDH) to determine the relative decrease in Akt3 protein levels after treatment with the degrader.

Visualizations

Akt3 Signaling Pathway

The following diagram illustrates the central role of Akt3 within the PI3K/Akt signaling cascade.

Caption: The PI3K/Akt3 signaling pathway.

Western Blot Workflow for Akt3 Degrader Analysis

This diagram outlines the experimental workflow for assessing the efficacy of an Akt3 degrader.

Caption: Workflow for Western blot analysis of Akt3 degradation.

References

Application Notes and Protocols for In Vivo Administration of Akt3 Degrader 1 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Akt3, a serine/threonine kinase, is a critical component of the PI3K/Akt signaling pathway, which is frequently hyperactivated in various human cancers.[1][2][3] The overexpression of Akt3 has been identified as a mechanism of resistance to targeted therapies in non-small cell lung cancer (NSCLC).[4][5][6][7] Akt3 degrader 1 (also known as compound 12l) is a potent and selective degrader of Akt3 protein.[8][9] By inducing the degradation of Akt3 through the ubiquitin-proteasome system, this compound offers a promising strategy to overcome drug resistance and inhibit tumor growth.[8][9] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models and for the subsequent analysis of its pharmacodynamic effects.

Data Presentation

Table 1: In Vivo Efficacy of this compound in H1975OR NSCLC Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |

| Vehicle Control | - | Intraperitoneal (i.p.) | Every 3 days for 5 weeks | - | No obvious body weight loss or other signs of toxicity observed in the treatment groups. |

| This compound | 10 | Intraperitoneal (i.p.) | Every 3 days for 5 weeks | ~75% | Significant tumor growth inhibition was observed.[8][9] |

| This compound | 20 | Intraperitoneal (i.p.) | Every 3 days for 5 weeks | ~75% | Significant tumor growth inhibition was observed.[8][9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Akt3 signaling pathway and its disruption by this compound.

Caption: Experimental workflow for in vivo studies of this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Note: The specific formulation for this compound is not publicly available. A common vehicle for similar compounds, such as other PROTACs, is provided below. Researchers should perform formulation development and stability studies to determine the optimal vehicle for this compound.

Example Vehicle Formulation (for a pan-AKT degrader INY-03-041): [10]

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol:

-

On the day of injection, weigh the required amount of this compound.

-

Dissolve the compound in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix until a clear solution is formed.

-

Add saline to the final volume and vortex to ensure homogeneity.

-

It is recommended to prepare the formulation fresh for each injection day.

In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol is based on the study by Xu et al. (2022).[8]

Materials:

-

NOD-SCID-IL2Rg-/- (NSI) mice (female, 6-8 weeks old)

-

H1975OR human non-small cell lung cancer cells

-

Matrigel

-

This compound

-

Vehicle solution

-

1 mL syringes with 26-27 gauge needles

-

Calipers

-

Animal balance

Protocol:

-

Cell Preparation and Implantation:

-

Culture H1975OR cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Allow the tumors to grow to a palpable size (approximately 100-200 mm³).

-

Measure tumor dimensions with calipers and calculate the volume using the formula: (Length x Width²) / 2.

-

Randomly assign mice into treatment groups (e.g., Vehicle, 10 mg/kg this compound, 20 mg/kg this compound) with similar average tumor volumes.

-

-

Drug Administration:

-

Prepare the formulation of this compound and the vehicle control as described above.

-

Administer the assigned treatment via intraperitoneal (i.p.) injection. The injection volume is typically 10 µL/g of body weight.[1]

-

Follow a dosing schedule of every 3 days for 5 weeks.

-

-

Monitoring:

-

Measure tumor volume and mouse body weight every 2-3 days.

-

Observe the mice for any signs of toxicity or adverse effects.

-

-

Endpoint:

-

At the end of the study (e.g., after 5 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors for pharmacodynamic analysis.

-

Western Blot Analysis of Akt3 and p-PRAS40 in Tumor Xenograft Tissues

Materials:

-

Excised tumor tissues

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Akt3, anti-phospho-PRAS40 (Thr246), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Homogenize the excised tumor tissues in ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-